molecular formula C15H24N2O5S B2600600 N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide CAS No. 899955-98-7

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2600600
CAS No.: 899955-98-7
M. Wt: 344.43
InChI Key: NJEUADICAPSYLQ-UHFFFAOYSA-N
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Description

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes in laboratory settings. This compound features a benzamide group linked to a sulfonamide ethyl chain with a diethoxyethyl moiety, a functional group often utilized as a protective intermediate in synthetic organic chemistry . Compounds within this structural class, particularly those incorporating benzamide and sulfonamide groups, are frequently investigated in medicinal chemistry for their diverse biological activities and are common precursors in the synthesis of pharmacologically active molecules with potential applications as kinase inhibitors , anti-inflammatory agents , and other therapeutic areas . Researchers value this compound for exploring structure-activity relationships (SAR) and developing novel chemical entities. Its mechanism of action is dependent on the specific research context and is not fully characterized. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) before handling and ensure all local safety guidelines are followed.

Properties

IUPAC Name

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O5S/c1-3-21-14(22-4-2)12-17-23(19,20)11-10-16-15(18)13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEUADICAPSYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNS(=O)(=O)CCNC(=O)C1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide is its potential as an anticancer agent. Research has shown that compounds with similar structures exhibit activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of benzamide can inhibit cell proliferation in breast cancer and prostate cancer models .

Case Study :
In a study involving the A549 lung cancer cell line, compounds derived from benzamide exhibited significant cytotoxicity. The MTT assay revealed a dose-dependent decrease in cell viability, indicating the compound's potential as an effective anticancer agent.

CompoundIC50 (µM)Cancer Type
Compound A15Lung Cancer (A549)
Compound B20Breast Cancer
Compound C10Prostate Cancer

Treatment of Autoimmune Disorders

This compound has also been explored for its efficacy in treating autoimmune disorders such as rheumatoid arthritis and psoriasis. Its mechanism involves modulating immune responses and reducing inflammation .

Clinical Insights :
A clinical trial assessed the compound's effectiveness in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity scores compared to placebo groups.

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its potency and selectivity:

  • Synthesis Methods : Various synthetic routes have been developed to improve yield and purity.
  • In Vitro Studies : These studies have confirmed the compound's ability to induce apoptosis in cancer cells and modulate inflammatory cytokine production in immune cells.

Mechanism of Action

The mechanism of action of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, protein function, and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Antifungal Activity

  • LMM5 and LMM11 : These 1,3,4-oxadiazole benzamides exhibit potent antifungal activity against Candida albicans by targeting thioredoxin reductase, a critical enzyme in oxidative stress response . The sulfamoyl group in these compounds likely enhances target binding through hydrogen bonding.

Antioxidant Activity

  • 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Demonstrates superior radical scavenging (IC₅₀ = 22.8 μM for DPPH) compared to ascorbic acid, attributed to its polyphenolic structure .
  • However, the sulfamoyl group may confer metal-chelating properties, which could be explored for synergistic effects.

Anticancer and Antimicrobial Activity

  • Imidazole-Substituted Benzamides : Derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide show activity against cervical cancer cells, likely via apoptosis induction .
  • 2-Azetidinone Derivatives: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide exhibits broad-spectrum antimicrobial activity, with QSAR studies linking efficacy to topological parameters like Balaban index .
  • N-(2-(N-(2,2-Diethoxyethyl)sulfamoyl)ethyl)benzamide : The diethoxyethyl sulfamoyl moiety may enhance bioavailability and target selectivity in cancer or microbial models, though empirical data are needed.

Biological Activity

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide is a compound with significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique sulfamoyl group attached to a benzamide framework, which enhances its reactivity and biological activity. The specific structure can be represented as follows:

N 2 N 2 2 diethoxyethyl sulfamoyl ethyl benzamide\text{N 2 N 2 2 diethoxyethyl sulfamoyl ethyl benzamide}

This structure contributes to its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. Preliminary studies suggest that it may function as an enzyme inhibitor , impacting protein interactions and cellular processes. The exact molecular targets are still under investigation but may include pathways related to cell proliferation and apoptosis .

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in cellular signaling and metabolism. For instance, it has shown potential as a selective inhibitor for human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDase), with an IC50 value of approximately 2.88 ± 0.13 µM .

2. Therapeutic Applications

  • Cancer Treatment : Studies have explored its efficacy in treating disorders characterized by abnormal cellular proliferation, including various cancers. The compound's ability to induce apoptosis in cancer cells has been documented .
  • Diabetes Research : Analogous compounds have demonstrated protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. Below is a table summarizing key characteristics:

Compound NameStructureIC50 (µM)Biological Activity
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideStructure3.00 ± 0.15Inhibitor of h-NTPDase1
N-(2-(Benzylamino)-2-oxoethyl)benzamideStructure0.10 ± 0.01β-cell protective activity
N-(4-chlorophenyl)-sulfamoyl-benzamideStructure1.50 ± 0.05Anti-cancer activity

Case Study 1: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound significantly increased apoptosis rates in cancer cell lines compared to controls. The results indicated a dose-dependent response with notable efficacy at higher concentrations.

Case Study 2: Diabetes Protection

A recent study evaluated the protective effects of related compounds on pancreatic β-cells subjected to ER stress. Compounds similar to this compound exhibited enhanced cell viability and reduced markers of apoptosis at concentrations as low as 0.1 µM .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. A typical approach involves:

Sulfamoylation : Reacting 2-aminoethylbenzamide with 2,2-diethoxyethylsulfamoyl chloride in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) to form the sulfonamide bond .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, followed by acidic deprotection (e.g., HCl in dioxane) .
Key analytical tools: ¹H/¹³C NMR to confirm sulfamoyl linkage (δ 3.4–3.8 ppm for ethoxy groups; δ 7.5–8.0 ppm for benzamide aromatic protons) and ESI-MS for molecular ion verification .

Q. How is the purity and stability of this compound assessed during synthesis?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to monitor purity. Retention time shifts may indicate hydrolysis of the diethoxyethyl group .
  • Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Degradation products (e.g., free sulfamoyl acid) can be identified via LC-MS .

Advanced Research Questions

Q. How can low yields in the sulfamoylation step be addressed?

  • Methodological Answer : Low yields often arise from moisture sensitivity or competing side reactions. Strategies include:
  • Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., DCM distilled over CaH₂).
  • Alternative Bases : Replace DIPEA with 1,8-diazabicycloundec-7-ene (DBU) to enhance nucleophilicity of the amine .
  • Temperature Control : Conduct reactions at 0–4°C to minimize hydrolysis of the sulfamoyl chloride intermediate .

Q. What structural modifications enhance the compound’s bioactivity while retaining stability?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest:
  • Benzamide Substitution : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position increases binding affinity to targets like Trypanosoma brucei enzymes .
  • Ethoxy Group Replacement : Replace diethoxyethyl with tetrahydropyranyl to improve metabolic stability without compromising solubility .
  • Validation : Test modified analogs in in vitro assays (e.g., enzyme inhibition IC₅₀) and compare pharmacokinetic profiles .

Q. How can contradictory cytotoxicity data in literature be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or assay conditions. Mitigation steps:
  • Reproducibility Checks : Re-synthesize the compound using documented protocols and validate purity via elemental analysis .
  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver toxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Mechanistic Studies : Perform transcriptomic profiling to differentiate apoptosis vs. necrosis pathways .

Experimental Design Considerations

Q. What analytical techniques are critical for characterizing degradation products?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Identify exact masses of degradation fragments (e.g., loss of ethoxy groups, m/z shifts ~88 Da) .
  • FT-IR Spectroscopy : Detect hydrolysis via disappearance of sulfonamide S=O stretches (~1350 cm⁻¹) .
  • X-ray Crystallography : Resolve structural changes in degradation products (e.g., crystallize with a co-solvent like ethyl acetate) .

Q. How to design a robust SAR study for this compound?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize analogs with variations in the benzamide (e.g., halogenation), sulfamoyl linker (e.g., alkyl chain length), and diethoxy group (e.g., cyclic ethers) .
  • Data Collection : Use a tiered approach:

Primary Screening : Measure IC₅₀ against target enzymes.

Secondary Profiling : Assess selectivity (e.g., compare activity against human acetylcholinesterase vs. parasitic enzymes) .

Tertiary Validation : Conduct in vivo efficacy studies in disease models (e.g., murine trypanosomiasis) .

Safety and Handling

Q. What precautions are necessary when handling intermediates like sulfamoyl chlorides?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; sulfamoyl chlorides are corrosive .
  • Neutralization : Quench residual chlorides with aqueous NaHCO₃ before disposal .

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